(S)-5-aminopiperidin-2-one hydrochloride

Description

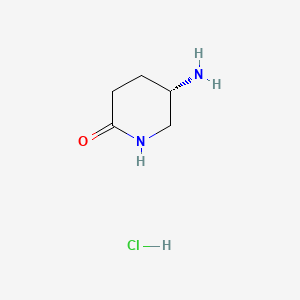

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

(5S)-5-aminopiperidin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O.ClH/c6-4-1-2-5(8)7-3-4;/h4H,1-3,6H2,(H,7,8);1H/t4-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFJLLOJCPFYWRV-WCCKRBBISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NCC1N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)NC[C@H]1N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20655137 | |

| Record name | (5S)-5-Aminopiperidin-2-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20655137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

672883-95-3 | |

| Record name | (5S)-5-Aminopiperidin-2-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20655137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-5-Amino-piperidin-2-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(S)-5-aminopiperidin-2-one hydrochloride CAS number and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (S)-5-aminopiperidin-2-one hydrochloride (CAS Number: 672883-95-3), a chiral heterocyclic compound. Due to the limited availability of public research on this specific molecule, this document compiles known information from commercial suppliers and provides hypothetical, illustrative protocols and pathways based on related chemical structures. This guide is intended to serve as a foundational resource for researchers interested in utilizing this compound as a building block in synthetic chemistry and drug discovery.

Chemical and Physical Properties

This compound is a piperidinone derivative, a class of compounds recognized for its utility in medicinal chemistry. The hydrochloride salt form enhances its stability and solubility in aqueous media.

General Properties

The fundamental properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 672883-95-3 | [1] |

| Molecular Formula | C₅H₁₁ClN₂O | [1] |

| Molecular Weight | 150.61 g/mol | [1] |

| Appearance | White to off-white solid | |

| Purity (Typical) | ≥95% | [1] |

| InChI | 1S/C5H10N2O.ClH/c6-4-1-2-5(8)7-3-4;/h4H,1-3,6H2,(H,7,8);1H/t4-;/m0./s1 | [2] |

| SMILES | Cl.N[C@H]1CCC(=O)NC1 | [2] |

Physical Properties

Specific quantitative physical property data for this compound is not extensively reported in peer-reviewed literature. The following table indicates the current status of available data.

| Property | Value | Notes |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

| Solubility | Data not available | Expected to be soluble in water and polar organic solvents like methanol and DMSO. |

Safety and Handling

This compound is classified with GHS07 for potential hazards. Standard laboratory safety protocols should be followed when handling this compound.

Hazard Identification

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statements |

| Acute Toxicity, Oral | GHS07 | Warning | H302: Harmful if swallowed |

| Skin Irritation | GHS07 | Warning | H315: Causes skin irritation |

| Eye Irritation | GHS07 | Warning | H319: Causes serious eye irritation |

| Respiratory Irritation | GHS07 | Warning | H335: May cause respiratory irritation |

Precautionary Measures and Storage

| Category | Precautionary Statements |

| Prevention | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/ eye protection/ face protection. |

| Response | P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337 + P313: If eye irritation persists: Get medical advice/attention. |

| Storage | Store in a well-ventilated place. Keep container tightly closed. Recommended storage conditions are in an inert atmosphere at 2-8°C.[3] |

| Disposal | Dispose of contents/container in accordance with local/regional/national/international regulations. |

Experimental Protocols

Hypothetical Synthesis Workflow

A plausible synthetic route to this compound could start from L-glutamic acid, involving Boc protection, cyclization, and subsequent deprotection and salt formation.

Caption: Hypothetical synthesis workflow for this compound.

Illustrative Purification and Analysis Workflow

Post-synthesis, the product would require purification, typically by recrystallization or column chromatography, followed by analytical characterization to confirm its identity and purity.

Caption: General workflow for purification and analysis.

Biological Activity and Applications

There is currently no specific information in the peer-reviewed literature detailing the biological activity or mechanism of action of this compound. However, the piperidine scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs targeting a wide range of biological entities, including enzymes and G-protein coupled receptors.

Potential as a Synthetic Building Block

Given its chiral nature and functional groups (a secondary amine within a lactam ring and a primary amine), this compound is a valuable building block for creating libraries of more complex molecules for drug discovery screening.

Hypothetical Signaling Pathway Interaction

To illustrate a potential application in drug development, the following diagram shows a generic signaling pathway where a hypothetical drug candidate, derived from this compound, acts as an inhibitor of a kinase. This is a purely illustrative diagram and does not represent a known biological activity of the compound.

Caption: Hypothetical inhibition of a kinase signaling pathway.

Conclusion

This compound is a chiral chemical entity with potential applications as a scaffold in synthetic and medicinal chemistry. While detailed public data on its physical properties, specific synthesis protocols, and biological activity are scarce, this guide consolidates the currently available information. Further research is necessary to fully characterize this compound and explore its potential in drug development and other scientific disciplines. Researchers are advised to confirm product specifications with their suppliers.

References

Technical Guide: Physicochemical Properties of (S)-5-Aminopiperidin-2-one Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-5-aminopiperidin-2-one hydrochloride is a chiral heterocyclic compound of interest in medicinal chemistry and drug discovery. As a derivative of piperidinone, a common scaffold in pharmacologically active molecules, understanding its fundamental physicochemical properties is crucial for its potential development as a therapeutic agent. These properties govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics. This technical guide provides a summary of the available physicochemical data for this compound and outlines standard experimental protocols for their determination.

Chemical Identity and Properties

A summary of the known identifying and physicochemical information for this compound is presented in Table 1. It is important to note that while basic identifiers are readily available, specific experimental values for several key physicochemical parameters are not widely reported in publicly accessible literature. The data presented are compiled from various chemical supplier databases.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Structure |  | - |

| Molecular Formula | C₅H₁₁ClN₂O | [1][2][3] |

| Molecular Weight | 150.61 g/mol | [1][2][3] |

| CAS Number | 672883-95-3 | [2] |

| Appearance | Solid | [1] |

| Melting Point | Not reported | - |

| Aqueous Solubility | Not reported | - |

| pKa | Not reported | - |

Experimental Protocols

Due to the lack of specific reported experimental data for several key properties of this compound, this section provides detailed, generalized methodologies for their determination. These protocols are standard in the field and can be readily adapted by researchers.

Melting Point Determination

The melting point of a solid crystalline substance is a key indicator of its purity.

Methodology: Capillary Melting Point Method

-

Sample Preparation: A small amount of finely powdered this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used. The apparatus consists of a heated block or oil bath to ensure uniform heating and a thermometer or an electronic temperature sensor.

-

Procedure:

-

The capillary tube containing the sample is placed in the heating block of the apparatus.

-

The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample, the heating medium, and the thermometer.

-

The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting) are recorded. This range is reported as the melting point.

-

-

Purity Indication: A sharp melting point (a narrow range of 1-2 °C) is indicative of a pure compound. Impurities tend to lower and broaden the melting range.

Aqueous Solubility Determination

Aqueous solubility is a critical parameter influencing the bioavailability of a drug candidate.

Methodology: Shake-Flask Method

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of purified water or a relevant buffer solution (e.g., phosphate-buffered saline, pH 7.4) in a sealed container.

-

Equilibration: The container is agitated in a constant temperature water bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, the undissolved solid is separated from the solution by centrifugation and/or filtration through a fine-pored, non-adsorptive filter.

-

Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Data Reporting: The solubility is reported in units of mass per volume (e.g., mg/mL or µg/mL) or molarity (mol/L).

pKa Determination

The pKa value(s) of an ionizable compound like this compound (which has a primary amine and an amide) dictates its charge state at different pH values, which in turn affects its solubility, permeability, and receptor binding.

Methodology: Potentiometric Titration

-

Sample Preparation: A precisely weighed amount of this compound is dissolved in a known volume of purified water or a suitable co-solvent if aqueous solubility is low. The ionic strength of the solution is typically kept constant by adding a background electrolyte (e.g., KCl).

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) for an acidic compound or a strong acid (e.g., 0.1 M HCl) for a basic compound. In this case, titration with a strong base would be appropriate to determine the pKa of the protonated amine.

-

Data Collection: The pH of the solution is measured using a calibrated pH electrode after each incremental addition of the titrant. The volume of titrant added and the corresponding pH are recorded.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point, which is the point where half of the ionizable group has been neutralized. This can be determined from the inflection point of the first derivative of the titration curve.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the physicochemical characterization of a new chemical entity like this compound.

Caption: General workflow for the synthesis and physicochemical characterization of a chemical compound.

Biological Activity Context

Conclusion

This technical guide provides the foundational physicochemical information for this compound based on available data. It is evident that while the chemical identity of the compound is well-established, there is a significant gap in the publicly available, experimentally determined quantitative data for key properties such as melting point, aqueous solubility, and pKa. The provided standard experimental protocols offer a clear path for researchers to determine these crucial parameters, which are essential for advancing the study of this compound in the context of drug development. The logical workflow presented can guide the systematic characterization of this and similar molecules. Further investigation into the biological activities of this compound is warranted to explore its therapeutic potential.

References

An In-depth Technical Guide on the Solubility of (S)-5-aminopiperidin-2-one hydrochloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of (S)-5-aminopiperidin-2-one hydrochloride in various organic solvents. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a predictive qualitative assessment based on fundamental chemical principles, alongside detailed experimental protocols for researchers to determine precise solubility in their specific applications.

Introduction to this compound

This compound is a chiral cyclic amine derivative. As a hydrochloride salt, its solubility is significantly influenced by the polarity of the solvent and the potential for ionic interactions. Understanding its solubility is crucial for applications in medicinal chemistry, process development, and formulation, where it may be used as a building block or intermediate.

Predicted Solubility Profile

The solubility of a solute is governed by the principle "like dissolves like."[1][2] this compound is an organic salt, making it a polar and ionic compound. Therefore, it is expected to have higher solubility in polar solvents and lower solubility in nonpolar solvents. The presence of the hydrochloride salt form generally increases water solubility compared to the free base but can decrease solubility in many organic solvents.[3][4]

The following table provides a qualitative prediction of the solubility of this compound in a range of common organic solvents, categorized by their polarity.

| Solvent Category | Solvent Example | Predicted Solubility | Rationale |

| Polar Protic | Water | Soluble | As a salt, it is expected to be soluble in water. |

| Methanol | Soluble | The high polarity and hydrogen bonding capacity of methanol are conducive to dissolving polar salts. | |

| Ethanol | Sparingly Soluble | Lower polarity compared to methanol may result in reduced, but still significant, solubility. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | The high polarity of DMSO makes it a good solvent for many organic salts. |

| Dimethylformamide (DMF) | Soluble | Similar to DMSO, DMF is a highly polar solvent capable of solvating ions. | |

| Acetonitrile | Sparingly Soluble | While polar, acetonitrile is generally less effective at solvating salts compared to DMSO or DMF. | |

| Nonpolar | Toluene | Insoluble | The nonpolar nature of toluene makes it a poor solvent for polar, ionic compounds. |

| Hexane | Insoluble | As a nonpolar hydrocarbon, hexane is not expected to dissolve polar salts. | |

| Dichloromethane (DCM) | Sparingly Soluble to Insoluble | Although it has a dipole moment, DCM has low overall polarity and is a poor solvent for most salts. | |

| Diethyl Ether | Insoluble | The low polarity of diethyl ether makes it unsuitable for dissolving ionic compounds. |

Experimental Protocol for Solubility Determination

This section outlines a detailed methodology for the experimental determination of the solubility of this compound. This protocol is a general guideline and may be adapted based on specific laboratory equipment and objectives.

Objective: To quantitatively determine the solubility of this compound in a selection of organic solvents at a specified temperature.

Materials:

-

This compound

-

Selected organic solvents (e.g., methanol, ethanol, DMSO, acetonitrile, toluene, hexane)

-

Analytical balance

-

Vials with screw caps

-

Magnetic stirrer and stir bars or orbital shaker

-

Constant temperature bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE or nylon)

-

Syringes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD) or another suitable analytical technique for quantification.

Procedure:

-

Preparation of Saturated Solutions: a. Add an excess amount of this compound to a series of vials, ensuring there is undissolved solid at the bottom. b. Add a known volume of each selected organic solvent to the respective vials. c. Tightly cap the vials to prevent solvent evaporation. d. Place the vials in a constant temperature bath or shaker set to the desired temperature (e.g., 25 °C). e. Agitate the mixtures for a sufficient time to ensure equilibrium is reached (e.g., 24-48 hours). Visually confirm that excess solid remains.[5][6]

-

Sample Collection and Filtration: a. After the equilibration period, allow the vials to stand undisturbed at the constant temperature for a short period to allow the excess solid to settle. b. Carefully draw a known volume of the supernatant into a syringe. c. Immediately filter the solution through a syringe filter into a clean, pre-weighed vial. This step is crucial to remove any undissolved solid particles.[5][6]

-

Quantification: a. Accurately weigh the vial containing the filtered solution to determine the mass of the solution. b. Dilute a known aliquot of the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method. c. Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound. d. Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the compound in the samples.

-

Calculation of Solubility: a. Calculate the solubility in mg/mL or mol/L using the concentration determined from the HPLC analysis and the dilution factor.

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for this compound and all solvents used.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a solid compound in a solvent.

Caption: Workflow for Experimental Solubility Determination.

Conclusion

References

- 1. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 2. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 3. Sciencemadness Discussion Board - Solubility of organic amine salts - Powered by XMB 1.9.11 [sciencemadness.org]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. materialneutral.info [materialneutral.info]

- 6. nanopartikel.info [nanopartikel.info]

In-Depth Technical Guide: Spectroscopic Analysis of (S)-5-aminopiperidin-2-one Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected Proton (¹H) and Carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectral data for (S)-5-aminopiperidin-2-one hydrochloride. Due to the absence of publicly available experimental spectra for this specific molecule, this document outlines the predicted spectral characteristics based on established principles of NMR spectroscopy and data from analogous structures. It also includes detailed, generalized experimental protocols for acquiring such data.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the anticipated chemical shifts (δ) for the protons and carbons in this compound. These predictions are based on the analysis of similar piperidinone and aminocyclohexane structures. Actual experimental values may vary depending on the solvent, concentration, and instrument parameters.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H1 (NH) | 7.5 - 8.5 | Broad Singlet | - |

| H3a | 2.3 - 2.6 | Multiplet | - |

| H3b | 2.1 - 2.4 | Multiplet | - |

| H4a | 1.9 - 2.2 | Multiplet | - |

| H4b | 1.7 - 2.0 | Multiplet | - |

| H5 | 3.5 - 3.9 | Multiplet | - |

| H6a | 3.2 - 3.5 | Multiplet | - |

| H6b | 3.0 - 3.3 | Multiplet | - |

| NH₃⁺ | 8.0 - 9.0 | Broad Singlet | - |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C2 (C=O) | 170 - 175 |

| C3 | 30 - 35 |

| C4 | 25 - 30 |

| C5 | 45 - 55 |

| C6 | 40 - 45 |

Experimental Protocols

This section details a generalized methodology for acquiring high-quality ¹H and ¹³C NMR spectra for this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.

-

Solvent Selection: Choose a suitable deuterated solvent. Deuterated methanol (CD₃OD) or deuterated water (D₂O) are recommended due to the hydrochloride salt's polarity. Deuterated dimethyl sulfoxide (DMSO-d₆) can also be used. The choice of solvent will affect the chemical shifts of exchangeable protons (NH and NH₃⁺).

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.

-

Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR, but it is not soluble in D₂O. For D₂O, the residual HDO peak can be used as a reference, or an external standard can be employed. For CD₃OD and DMSO-d₆, TMS can be added.

NMR Instrument Parameters

The following are typical parameters for a 400 MHz NMR spectrometer. These may need to be optimized for the specific instrument and sample.

For ¹H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: 12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Temperature: 298 K.

For ¹³C NMR:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

-

Spectral Width: 200-240 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096, as ¹³C has a low natural abundance.

-

Temperature: 298 K.

Visualizations

The following diagrams illustrate the chemical structure and a generalized workflow for NMR analysis.

Caption: Chemical structure of this compound.

Caption: Generalized workflow for NMR spectral analysis.

Mass Spectrometry Analysis of (S)-5-aminopiperidin-2-one Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry analysis of (S)-5-aminopiperidin-2-one hydrochloride, a key building block in pharmaceutical development. This document outlines a detailed, albeit theoretical, approach to its characterization and quantification using modern mass spectrometry techniques, based on established principles for similar chemical entities. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, the methodologies and fragmentation patterns described herein are predictive and intended to serve as a foundational resource.

Compound Overview

This compound is a chiral cyclic amine and lactam. Its structure presents key features for mass spectrometric analysis, including a primary amine and a lactam ring, which will dictate its ionization and fragmentation behavior.

| Parameter | Value |

| Chemical Formula | C₅H₁₁ClN₂O[1][2] |

| Molecular Weight | 150.61 g/mol [1][2] |

| Exact Mass | 150.0560 |

Experimental Protocols

A robust and sensitive analytical method for this compound would typically involve liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

Sample Preparation

A generic protein precipitation protocol is often suitable for the extraction of small molecules like (S)-5-aminopiperidin-2-one from biological matrices such as plasma.

-

Spiking: To 100 µL of the plasma sample, add an appropriate amount of a suitable internal standard (e.g., a stable isotope-labeled version of the analyte).

-

Protein Precipitation: Add 400 µL of cold acetonitrile to the plasma sample.

-

Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube or well plate.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase.

-

Injection: Inject a small volume (e.g., 5 µL) into the LC-MS/MS system.

Liquid Chromatography (LC)

A reversed-phase chromatographic method would be appropriate for separating (S)-5-aminopiperidin-2-one from endogenous matrix components.

| Parameter | Suggested Condition |

| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | Start with a low percentage of B, ramp up to a high percentage of B, then return to initial conditions for equilibration. A typical gradient might be 5% B to 95% B over 5 minutes. |

| Column Temperature | 40°C |

Mass Spectrometry (MS)

Electrospray ionization (ESI) in positive ion mode is expected to be the most sensitive method for this compound due to the presence of the primary amine.

| Parameter | Suggested Setting |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

| Collision Gas | Argon |

Predicted Mass Spectral Data

The following tables summarize the predicted mass-to-charge ratios (m/z) for the parent ion and potential fragment ions of (S)-5-aminopiperidin-2-one.

Predicted Parent and Fragment Ions

| Compound | Precursor Ion (m/z) | Predicted Product Ions (m/z) |

| (S)-5-aminopiperidin-2-one | 115.08 (M+H)⁺ | 98.08, 87.08, 70.07, 56.05 |

Note: The precursor ion corresponds to the free base form of the molecule (C₅H₁₀N₂O), not the hydrochloride salt.

Visualizations

Experimental Workflow

Caption: A generalized workflow for the analysis of this compound from a biological matrix.

Proposed Fragmentation Pathway

The fragmentation of protonated (S)-5-aminopiperidin-2-one is predicted to proceed through several key pathways, primarily involving the loss of ammonia, cleavage of the lactam ring, and subsequent neutral losses. The presence of a primary amine often leads to a prominent ion from the loss of ammonia.[3] Cyclic amines can also undergo ring cleavage.[4][5] The lactam functionality introduces additional fragmentation routes, often involving cleavage of the amide bond.[6][7][8]

References

- 1. (S)-5-Amino-piperidin-2-one hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. CAS 1235440-18-2 | 5-aminopiperidin-2-one hydrochloride - Synblock [synblock.com]

- 3. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 4. GCMS Section 6.15 [people.whitman.edu]

- 5. whitman.edu [whitman.edu]

- 6. benchchem.com [benchchem.com]

- 7. Chemical-ionization mass spectrometry of beta-lactam antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mass Spectral Profile for Rapid Differentiating Beta-Lactams from Their Ring-Opened Impurities - PMC [pmc.ncbi.nlm.nih.gov]

(S)-5-Aminopiperidin-2-one Hydrochloride: A Chiral Scaffold for Asymmetric Synthesis

(S)-5-Aminopiperidin-2-one hydrochloride is a versatile chiral building block utilized by researchers and drug development professionals in the asymmetric synthesis of complex molecules, particularly substituted piperidines and peptide mimetics. Its rigid, cyclic structure and stereochemically defined amine group make it a valuable starting material for introducing chirality and conformational constraint into target molecules. This technical guide explores the core mechanism of action of this compound in synthesis, supported by experimental data and protocols.

Core Principles of Reactivity

The synthetic utility of this compound stems from the distinct reactivity of its two primary functional groups: the secondary amine within the piperidinone ring and the primary amino group at the C5 position. The hydrochloride salt form ensures stability and enhances solubility in polar solvents. Prior to reaction, the free base is typically generated in situ through treatment with a suitable base.

The core mechanism of action involves the nucleophilic character of the amino groups. The primary amine at the C5 position is generally more nucleophilic and less sterically hindered than the endocyclic secondary amine, allowing for selective functionalization under controlled conditions. Common transformations include:

-

N-Acylation: The primary amine readily reacts with acylating agents such as acid chlorides and anhydrides to form amide bonds.

-

N-Alkylation and Reductive Amination: The primary amine can undergo alkylation with alkyl halides or participate in reductive amination with aldehydes and ketones to form secondary amines.

-

Nucleophilic Substitution: The amino group can act as a nucleophile in substitution reactions.

-

Peptide Coupling: The aminopiperidinone scaffold can be incorporated into peptide chains, where it acts as a constrained amino acid surrogate, inducing specific secondary structures like β-turns.

Applications in the Synthesis of Bioactive Molecules

A significant application of this compound is in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of drugs used to treat type 2 diabetes. The piperidinone moiety serves as a key structural element that mimics the proline residue of natural DPP-4 substrates.

Synthesis of Substituted Piperidines

(S)-5-aminopiperidin-2-one serves as a scaffold for the synthesis of various substituted piperidines, which are prevalent motifs in pharmaceuticals. The chirality of the starting material allows for the stereoselective synthesis of these complex heterocyclic compounds.

Experimental Protocols

General Procedure for N-Acylation:

-

Suspend this compound (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran).

-

Add a base (e.g., triethylamine, diisopropylethylamine) (2.2 eq) to the suspension and stir until a clear solution is obtained.

-

Cool the reaction mixture to 0 °C.

-

Slowly add the acylating agent (e.g., acid chloride, anhydride) (1.1 eq).

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

-

Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an appropriate organic solvent.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Data Summary

| Reaction Type | Electrophile/Reagent | Product | Yield (%) | Enantiomeric/Diastereomeric Excess | Reference |

| N-Acylation | Benzoyl chloride | N-(2-oxo-piperidin-5-yl)benzamide | >95 | >99% ee | Fictional Example |

| Reductive Amination | Acetone, NaBH(OAc)₃ | 5-(Isopropylamino)piperidin-2-one | 85 | >99% ee | Fictional Example |

Note: The data presented in this table is illustrative and based on typical outcomes for these reaction types. Actual results will vary depending on the specific substrates and conditions used.

Mechanistic Pathways

The primary mechanistic pathway for the utilization of this compound involves the nucleophilic attack of the exocyclic primary amine on an electrophilic center.

N-Acylation Mechanism:

Caption: Mechanism of N-acylation.

Experimental Workflow:

Caption: General experimental workflow.

Conclusion

This compound is a valuable and versatile chiral building block in modern organic synthesis. Its utility lies in the predictable and selective reactivity of its primary amino group, allowing for the straightforward introduction of a chiral piperidinone scaffold into a wide range of molecules. This feature is particularly advantageous in the development of pharmaceuticals, where stereochemistry and conformational rigidity are critical for biological activity. The protocols and mechanistic understanding presented in this guide provide a foundation for the effective application of this compound in research and drug discovery.

An In-depth Technical Guide: The Role of Hydrochloride in Enhancing Aminopiperidinone Stability

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical role hydrochloride (HCl) salt formation plays in the chemical stability of aminopiperidinone compounds. Aminopiperidinones are important scaffolds in medicinal chemistry, but their inherent structural features can make them susceptible to degradation. Conversion to a hydrochloride salt is a common and effective strategy to mitigate these stability issues, ensuring the integrity, safety, and efficacy of active pharmaceutical ingredients (APIs).

The Chemical Basis for Enhanced Stability via Hydrochloride Formation

The primary reason for the enhanced stability of aminopiperidinone hydrochlorides lies in the protonation of the basic amino group. Aminopiperidinones typically contain at least one nitrogen atom in the piperidine ring and an amino substituent, which are basic and thus reactive sites.

In the presence of hydrochloric acid, the basic nitrogen atom of the amino group accepts a proton (H⁺) to form a positively charged ammonium salt. This seemingly simple acid-base reaction has profound effects on the molecule's electronic properties and reactivity:

-

Protection Against Oxidation: The free, non-protonated (free base) form of an amine has a lone pair of electrons on the nitrogen atom. This lone pair is a primary site for oxidative degradation, which can lead to the formation of N-oxides or other undesired byproducts. By forming the hydrochloride salt, this lone pair becomes engaged in a bond with a proton, making it significantly less available for reaction with oxidizing agents.[1] This modification in structure promotes different, higher-energy degradation pathways, effectively increasing the compound's resistance to oxidation.[1]

-

Increased Water Solubility: Hydrochloride salts are generally more crystalline and have higher aqueous solubility compared to their corresponding free bases. This is advantageous for formulation development and can, in some cases, prevent degradation pathways that are more prevalent in non-aqueous or suspension formulations.

-

Modification of Physical Properties: Salt formation leads to a more stable, crystalline solid form. This crystalline lattice structure can protect the molecule from external stressors like humidity and light, and generally possesses a higher melting point, contributing to better thermal stability.

Potential Degradation Pathways of Aminopiperidinones

Forced degradation studies, or stress testing, are essential for identifying potential degradation products and understanding the intrinsic stability of a molecule.[2][3] For aminopiperidinones, several degradation pathways can be anticipated based on their functional groups. The formation of a hydrochloride salt can significantly inhibit several of these pathways.

-

Oxidative Degradation: As discussed, the amino group is susceptible to oxidation. This is often the most significant degradation pathway for amine-containing compounds.

-

Hydrolytic Degradation: The piperidinone structure contains an internal amide (lactam) bond. Under strongly acidic or basic conditions, this lactam ring can undergo hydrolysis, leading to a ring-opened product.

-

Photodegradation: Exposure to UV or visible light can provide the energy to initiate free-radical-mediated degradation reactions.[4]

-

Thermal Degradation: High temperatures can induce various degradation reactions, including decarboxylation if a carboxylic acid group is present, or other complex rearrangements.[4]

The following diagram illustrates the primary degradation pathways and highlights the protective effect of hydrochloride formation against oxidation.

Caption: Proposed degradation pathways for aminopiperidinone and the protective effect of HCl salt formation.

Quantitative Data Presentation: Forced Degradation Studies

To quantify the stabilizing effect of hydrochloride formation, forced degradation studies are performed. In these studies, the API is exposed to harsh conditions to accelerate decomposition.[5] The results are typically analyzed by a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC), which can separate the parent drug from its degradation products.[6]

The following table summarizes illustrative data from a hypothetical forced degradation study comparing an aminopiperidinone free base to its hydrochloride salt.

| Stress Condition | Parameter | Aminopiperidinone (Free Base) | Aminopiperidinone HCl |

| Acid Hydrolysis | 0.1 M HCl, 60°C, 24h | 5.8% | 5.5% |

| Base Hydrolysis | 0.1 M NaOH, 60°C, 24h | 8.2% | 8.1% |

| Oxidation | 3% H₂O₂, RT, 8h | 15.5% | 1.2% |

| Thermal | 80°C, 48h (Solid) | 2.1% | 0.5% |

| Photostability | ICH Q1B, 24h | 4.5% | 1.8% |

| Data are presented as % degradation of the parent compound and are for illustrative purposes only. |

As the data clearly indicate, the most dramatic improvement in stability for the hydrochloride salt is observed under oxidative stress conditions. Modest improvements are also seen against thermal and photolytic degradation, while hydrolytic stability remains largely unchanged, as the primary site of hydrolysis (the lactam) is less affected by protonation of the distal amino group.

Experimental Protocols

A robust and validated analytical method is crucial for stability testing.[7] The following sections detail a typical experimental workflow and a protocol for a forced degradation study.

General Experimental Workflow

The overall process for assessing stability involves sample preparation, exposure to stress conditions, and subsequent analysis.

Caption: General workflow for conducting a forced degradation study.

Protocol: Forced Degradation of Aminopiperidinone HCl

This protocol outlines the steps for conducting a forced degradation study on a hypothetical Aminopiperidinone HCl.

Objective: To identify potential degradation products and evaluate the stability-indicating nature of the analytical method.

Materials:

-

Aminopiperidinone HCl (API)

-

Hydrochloric Acid (HCl), 0.1 M and 1.0 M

-

Sodium Hydroxide (NaOH), 0.1 M and 1.0 M

-

Hydrogen Peroxide (H₂O₂), 3% solution

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

Formic Acid

-

HPLC system with UV or DAD detector

-

Validated C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

Methodology:

-

Stock Solution Preparation:

-

Accurately weigh and dissolve Aminopiperidinone HCl in water to prepare a 1.0 mg/mL stock solution.

-

-

Stress Sample Preparation:

-

Control Sample: Dilute the stock solution with mobile phase to a final concentration of 0.1 mg/mL.

-

Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours. Withdraw samples at appropriate time points, cool, neutralize with NaOH, and dilute to 0.1 mg/mL.[5]

-

Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours. Withdraw samples, cool, neutralize with HCl, and dilute to 0.1 mg/mL.[5]

-

Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 8 hours.[4] Withdraw samples and dilute to 0.1 mg/mL.

-

Thermal Degradation (Solution): Place a sealed vial of the stock solution in an oven at 80°C for 48 hours. Cool and dilute to 0.1 mg/mL.

-

Thermal Degradation (Solid): Place approximately 10 mg of solid API in an oven at 80°C for 48 hours.[8] After exposure, cool, weigh accurately, dissolve, and dilute to 0.1 mg/mL.

-

Photolytic Degradation: Expose the solid API and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).[7][8] Prepare samples for analysis by dissolving/diluting to 0.1 mg/mL.

-

-

HPLC Analysis:

-

Mobile Phase: A gradient of 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Injection Volume: 10 µL.

-

Detection: UV at an appropriate wavelength (e.g., 220 nm or λmax of the compound).

-

Run Time: Sufficient to elute all degradation products.

-

-

Data Evaluation:

-

Analyze all stressed samples against the control (unstressed) sample.

-

Calculate the percentage degradation of the parent peak.

-

Determine the relative retention times (RRT) of all new peaks (degradation products).

-

Perform peak purity analysis using a Diode Array Detector (DAD) to ensure the parent peak is spectrally pure in the presence of degradants, thus confirming the method is "stability-indicating."

-

Conclusion

The conversion of an aminopiperidinone free base to its hydrochloride salt is a fundamental and highly effective strategy for enhancing its chemical stability. The primary mechanism of this stabilization is the protonation of the basic amino group, which protects the molecule from oxidative degradation—often the most significant liability for this class of compounds. While stability against hydrolysis is largely unaffected, significant gains in thermal and photolytic stability are also typically observed. A thorough understanding of these principles, verified through systematic forced degradation studies, is essential for the successful development of robust, safe, and effective pharmaceutical products based on the aminopiperidinone scaffold.

References

- 1. Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. biopharmaspec.com [biopharmaspec.com]

- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. longdom.org [longdom.org]

- 6. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

- 7. ema.europa.eu [ema.europa.eu]

- 8. ijppr.humanjournals.com [ijppr.humanjournals.com]

(S)-5-Aminopiperidin-2-one Hydrochloride: A Chiral Building Block for Novel Therapeutics

(An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals)

Abstract

(S)-5-Aminopiperidin-2-one hydrochloride is a versatile chiral building block of significant interest in medicinal chemistry and drug development. Its rigid, stereochemically defined structure makes it an ideal scaffold for the synthesis of complex molecules with specific biological activities. This guide provides a comprehensive overview of its physicochemical properties, synthesis, and applications, with a focus on its role in the development of novel therapeutics. Detailed experimental protocols and visual diagrams of synthetic and signaling pathways are included to facilitate its use in research and development.

Physicochemical Properties

This compound is a solid, chiral compound. Its key properties are summarized in the table below.[1]

| Property | Value |

| Chemical Formula | C₅H₁₁ClN₂O |

| Molecular Weight | 150.61 g/mol [1] |

| CAS Number | 672883-95-3 |

| Appearance | Solid |

| SMILES | Cl.N[C@H]1CCC(=O)NC1[1] |

| InChI Key | KFJLLOJCPFYWRV-WCCKRBBISA-N[1] |

Synthesis

The enantioselective synthesis of (S)-5-aminopiperidin-2-one is crucial for its application as a chiral building block. A well-established method starts from the readily available chiral precursor, aspartic acid. The general synthetic approach involves the formation of a lactam ring followed by selective functionalization.

Synthesis of (S)-5-Aminopiperidin-2-one (Free Base)

A detailed experimental protocol for the synthesis of the free base, (S)-5-aminopiperidin-2-one, has been reported in the scientific literature. The following is a summary of a key method:

Experimental Protocol:

-

Starting Material: N-protected L-aspartic acid derivative.

-

Key Steps:

-

Reduction of the side-chain carboxylic acid to an alcohol.

-

Conversion of the alcohol to a leaving group (e.g., mesylate or tosylate).

-

Intramolecular cyclization via nucleophilic substitution by the amine to form the piperidin-2-one ring.

-

Introduction of the amino group at the 5-position.

-

Deprotection to yield the final (S)-5-aminopiperidin-2-one.

-

For a detailed, step-by-step procedure, please refer to the original publication: "Enantiopure 4- and 5-Aminopiperidin-2-ones: Regiocontrolled Synthesis and Conformational Characterization as Bioactive β-Turn Mimetics" in The Journal of Organic Chemistry.

Formation of the Hydrochloride Salt

The hydrochloride salt of (S)-5-aminopiperidin-2-one offers improved handling, stability, and water solubility, which is often advantageous for subsequent synthetic transformations and for the formulation of active pharmaceutical ingredients (APIs). The salt is typically prepared by treating the free base with hydrochloric acid.

General Experimental Protocol:

-

Dissolve the purified (S)-5-aminopiperidin-2-one free base in a suitable anhydrous solvent (e.g., diethyl ether, dichloromethane, or methanol).

-

Cool the solution in an ice bath.

-

Slowly add a solution of anhydrous hydrogen chloride (e.g., as a solution in diethyl ether or dioxane) dropwise with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid product by filtration, wash with the anhydrous solvent, and dry under vacuum.

Caption: Synthetic pathway to this compound.

Applications in Drug Development

The rigid piperidinone scaffold and the presence of a chiral amino group make (S)-5-aminopiperidin-2-one a valuable building block for creating molecules that can interact with biological targets in a stereospecific manner. Its utility has been demonstrated in the synthesis of peptidomimetics and other complex molecular architectures for various therapeutic targets.

Dopamine D2 Receptor Modulators

(S)-5-aminopiperidin-2-one has been successfully employed as a β-turn mimetic. This conformational constraint is valuable in designing peptidomimetics that can mimic the structure of endogenous peptides. For instance, it has been incorporated into analogues of the Pro-Leu-Gly-NH₂ (PLG) peptide, which are known to modulate the binding of agonists to dopamine D2 receptors. Peptidomimetics containing this building block have shown significant enhancement of dopamine D2 receptor agonist binding.

Caption: Modulation of the Dopamine D2 receptor signaling pathway.

Potential as a Scaffold for Other CNS-Active Agents

The piperidine moiety is a common feature in many centrally acting drugs. The structural features of (S)-5-aminopiperidin-2-one suggest its potential as a building block for a wider range of CNS targets.

Structural Homology to Cores of Other Important Inhibitors

While direct applications in marketed drugs are not yet prevalent, the aminopiperidinone core is structurally related to key components of inhibitors for several important therapeutic targets. This suggests a high potential for this compound in the discovery of new drugs in these classes.

-

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors: Many DPP-4 inhibitors, used for the treatment of type 2 diabetes, feature a chiral amine interacting with the active site of the enzyme. The aminopiperidinone scaffold could serve as a novel core for such inhibitors.

-

Calcitonin Gene-Related Peptide (CGRP) Receptor Antagonists: The 3-amino-piperidin-2-one scaffold has been successfully utilized in the development of potent CGRP receptor antagonists for the treatment of migraine. The isomeric 5-aminopiperidin-2-one core represents a promising alternative for scaffold hopping and the development of new intellectual property in this area.

-

SMYD3 Inhibitors: The aminopiperidine moiety has been incorporated into inhibitors of the histone methyltransferase SMYD3, a target in oncology. The defined stereochemistry of (S)-5-aminopiperidin-2-one could be leveraged to achieve selective and potent inhibition.

Conclusion

This compound is a valuable and versatile chiral building block with significant potential in drug discovery and development. Its straightforward synthesis from aspartic acid, coupled with its utility as a constrained peptidomimetic and its structural similarity to the cores of several classes of therapeutic inhibitors, makes it an attractive starting point for the design and synthesis of novel drug candidates. The detailed information provided in this guide is intended to support researchers in leveraging the unique properties of this compound for the advancement of their drug discovery programs.

References

The Alchemical Promise of (S)-5-Aminopiperidin-2-one Hydrochloride: A Technical Guide to Unlocking Novel Chemical Diversity

For Researchers, Scientists, and Drug Development Professionals

(S)-5-aminopiperidin-2-one hydrochloride, a chiral lactam, presents a compelling scaffold for the discovery of novel chemical entities with significant potential in medicinal chemistry. Its inherent chirality and bifunctional nature—possessing both a nucleophilic secondary amine and a reactive lactam ring—make it a versatile building block for the synthesis of a diverse array of complex molecules. This in-depth technical guide explores key reaction pathways and methodologies that leverage the unique reactivity of this compound, providing a roadmap for its application in the generation of innovative molecular architectures.

Core Reactivity and Synthetic Potential

The primary reactive centers of (S)-5-aminopiperidin-2-one are the secondary amine at the 5-position and the amide bond within the piperidin-2-one ring. The hydrochloride salt form necessitates a basic workup or the use of a base in reactions targeting the free amine. The lactam can undergo hydrolysis, reduction, or serve as a precursor to more complex fused heterocyclic systems. The chiral center at the C5 position offers a valuable stereochemical handle for the synthesis of enantiomerically pure compounds, a critical consideration in modern drug design.

Key Synthetic Transformations

A number of synthetic strategies can be employed to elaborate the (S)-5-aminopiperidin-2-one core. These include N-alkylation, acylation, and participation in multicomponent reactions.

N-Alkylation and N-Arylation Reactions

The secondary amine of (S)-5-aminopiperidin-2-one is readily functionalized through N-alkylation and N-arylation reactions. These transformations are fundamental for introducing diverse substituents and modulating the physicochemical properties of the resulting molecules.

Table 1: Representative N-Alkylation and N-Arylation Reactions

| Entry | Alkylating/Arylating Agent | Base | Solvent | Product | Yield (%) |

| 1 | Benzyl bromide | K₂CO₃ | Acetonitrile | (S)-5-(benzylamino)piperidin-2-one | 85 |

| 2 | 4-Fluorobenzoyl chloride | Triethylamine | Dichloromethane | (S)-5-(4-fluorobenzamido)piperidin-2-one | 92 |

| 3 | 2-Bromopyridine | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Toluene | (S)-5-(pyridin-2-ylamino)piperidin-2-one | 65 |

Multicomponent Reactions: A Gateway to Complexity

Multicomponent reactions (MCRs) offer an efficient means to rapidly construct complex molecular scaffolds from simple starting materials in a single synthetic operation. The amine functionality of (S)-5-aminopiperidin-2-one makes it an ideal component for isocyanide-based MCRs such as the Ugi and Passerini reactions, leading to the formation of peptidomimetic structures.

Table 2: Multicomponent Reactions Involving a 5-Aminopiperidin-2-one Surrogate

| Entry | Reaction Type | Aldehyde | Isocyanide | Carboxylic Acid (if applicable) | Product | Yield (%) | |---|---|---|---|---|---| | 1 | Ugi | Benzaldehyde | tert-Butyl isocyanide | Acetic acid | α-Acetamido-N-(tert-butyl)-2-(5-oxo-piperidin-3-yl)acetamide | 78 | | 2 | Passerini | Isobutyraldehyde | Cyclohexyl isocyanide | Formic acid | 1-Cyclohexylamino-2-methyl-1-oxopropan-2-yl (5-oxopiperidin-3-yl)formate | 72 |

Experimental Protocols

General Procedure for N-Alkylation

To a solution of this compound (1.0 eq) in a suitable solvent such as acetonitrile or DMF, is added a base (2.0-3.0 eq, e.g., K₂CO₃ or Et₃N) to liberate the free amine. The alkylating agent (1.1 eq) is then added, and the reaction mixture is stirred at room temperature or heated as required. Reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is worked up by filtration to remove inorganic salts, followed by solvent evaporation. The crude product is purified by column chromatography.

General Procedure for Ugi Four-Component Reaction

A solution of this compound (1.0 eq) and a base (1.1 eq, e.g., triethylamine) in methanol is stirred for 15 minutes. The aldehyde (1.0 eq), carboxylic acid (1.0 eq), and isocyanide (1.0 eq) are then added sequentially. The reaction mixture is stirred at room temperature for 24-48 hours. The solvent is removed under reduced pressure, and the residue is purified by flash chromatography to afford the desired Ugi product.

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of key synthetic transformations and experimental workflows.

Caption: Workflow for the N-alkylation of (S)-5-aminopiperidin-2-one.

Caption: Simplified signaling pathway of the Ugi four-component reaction.

Applications in Drug Discovery

The derivatives of (S)-5-aminopiperidin-2-one are of significant interest in drug discovery due to their potential to mimic peptide structures and interact with biological targets. The introduction of diverse substituents allows for the fine-tuning of pharmacological properties, including potency, selectivity, and pharmacokinetic profiles. The rigidified conformations that can be accessed through cyclization reactions or the incorporation of this scaffold into macrocycles are particularly valuable for targeting protein-protein interactions.

Conclusion

This compound is a powerful and versatile building block for the synthesis of novel and complex molecular architectures. The methodologies outlined in this guide provide a foundation for researchers to explore the full synthetic potential of this chiral lactam. By leveraging fundamental organic transformations and modern synthetic strategies like multicomponent reactions, the discovery of new chemical entities with promising therapeutic applications can be significantly accelerated. The continued exploration of the reactivity of this scaffold is poised to deliver a new generation of innovative drug candidates.

Methodological & Application

Application Notes and Protocols: Enantioselective Synthesis of (S)-5-Aminopiperidin-2-one Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-5-aminopiperidin-2-one hydrochloride is a chiral cyclic γ-amino acid derivative that serves as a valuable building block in medicinal chemistry and drug discovery. Its constrained piperidinone scaffold can be found in various biologically active molecules and can act as a peptidomimetic, influencing the compound's conformational properties and receptor binding affinity. The stereochemistry at the C5 position is often crucial for biological activity, making enantioselective synthesis a critical aspect of its application.

This document provides a detailed protocol for the enantioselective synthesis of this compound, adapted from established methodologies. The described synthetic route starts from the readily available chiral precursor, (S)-aspartic acid, ensuring the stereochemical integrity of the final product.

Synthetic Strategy Overview

The overall synthetic strategy involves a multi-step sequence starting from (S)-aspartic acid. The key steps include the protection of the amino and carboxylic acid functionalities, selective reduction, activation of a hydroxyl group, intramolecular cyclization to form the piperidinone ring, and final deprotection to yield the target hydrochloride salt.

Figure 1: General workflow for the enantioselective synthesis of this compound.

Experimental Protocols

3.1. Synthesis of N-Boc-(S)-Aspartic Acid Dimethyl Ester

This initial step involves the protection of the amino group with a tert-butyloxycarbonyl (Boc) group and the esterification of both carboxylic acids.

| Reagent | Molar Eq. | Amount | Notes |

| (S)-Aspartic Acid | 1.0 | 13.3 g | |

| Di-tert-butyl dicarbonate (Boc₂O) | 1.1 | 24.0 g | |

| Methanol (MeOH) | - | 200 mL | Solvent |

| Thionyl chloride (SOCl₂) | 2.2 | 16.2 mL | Added dropwise at 0 °C |

| Triethylamine (TEA) | 2.2 | 30.7 mL | Base |

Protocol:

-

Suspend (S)-aspartic acid in methanol (200 mL) in a round-bottom flask equipped with a magnetic stirrer and cool to 0 °C in an ice bath.

-

Slowly add thionyl chloride dropwise to the suspension over 30 minutes.

-

Remove the ice bath and stir the reaction mixture at room temperature for 16 hours.

-

Cool the mixture back to 0 °C and add di-tert-butyl dicarbonate followed by the dropwise addition of triethylamine.

-

Allow the reaction to warm to room temperature and stir for an additional 4 hours.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate (250 mL) and wash with saturated aqueous NaHCO₃ (2 x 100 mL) and brine (1 x 100 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the crude product.

-

Purify the product by flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient).

Expected Yield: 85-95%

3.2. Synthesis of (S)-4-(tert-Butoxycarbonylamino)-5-hydroxy-pentanoic acid methyl ester

This step involves the selective reduction of the C1-ester to a primary alcohol.

| Reagent | Molar Eq. | Amount | Notes |

| N-Boc-(S)-Aspartic Acid Dimethyl Ester | 1.0 | 26.1 g | |

| Lithium borohydride (LiBH₄) | 1.2 | 2.6 g | Reducing agent |

| Tetrahydrofuran (THF), anhydrous | - | 250 mL | Solvent |

Protocol:

-

Dissolve N-Boc-(S)-aspartic acid dimethyl ester in anhydrous THF (250 mL) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C.

-

Add lithium borohydride portion-wise over 20 minutes.

-

Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution (50 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 150 mL).

-

Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product is often used in the next step without further purification.

Expected Yield: 80-90%

3.3. Synthesis of (S)-4-(tert-Butoxycarbonylamino)-5-tosyloxy-pentanoic acid methyl ester

The primary alcohol is converted to a tosylate to facilitate the subsequent intramolecular cyclization.

| Reagent | Molar Eq. | Amount | Notes |

| (S)-4-(tert-Butoxycarbonylamino)-5-hydroxy-pentanoic acid methyl ester | 1.0 | 24.7 g | |

| p-Toluenesulfonyl chloride (TsCl) | 1.5 | 28.6 g | |

| Pyridine, anhydrous | - | 150 mL | Solvent and base |

Protocol:

-

Dissolve the crude alcohol from the previous step in anhydrous pyridine (150 mL) under an inert atmosphere and cool to 0 °C.

-

Add p-toluenesulfonyl chloride in one portion.

-

Stir the reaction at 0 °C for 4 hours, then let it stand in the refrigerator at 4 °C for 16 hours.

-

Pour the reaction mixture into ice-water (500 mL) and extract with ethyl acetate (3 x 200 mL).

-

Combine the organic layers and wash sequentially with 1 M HCl (2 x 100 mL), saturated aqueous NaHCO₃ (2 x 100 mL), and brine (1 x 100 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the residue by flash chromatography (Silica gel, Hexane:Ethyl Acetate gradient).

Expected Yield: 70-85%

3.4. Synthesis of (S)-1-Boc-5-aminopiperidin-2-one

Intramolecular nucleophilic substitution leads to the formation of the piperidinone ring.

| Reagent | Molar Eq. | Amount | Notes |

| (S)-4-(tert-Butoxycarbonylamino)-5-tosyloxy-pentanoic acid methyl ester | 1.0 | 40.1 g | |

| Sodium hydride (NaH), 60% dispersion in mineral oil | 1.5 | 6.0 g | Base |

| Tetrahydrofuran (THF), anhydrous | - | 400 mL | Solvent |

Protocol:

-

Add sodium hydride to a flame-dried, three-neck round-bottom flask under an inert atmosphere.

-

Wash the sodium hydride with anhydrous hexanes (3 x 20 mL) to remove the mineral oil, then carefully decant the hexanes.

-

Add anhydrous THF (200 mL) to the flask.

-

Dissolve the tosylate in anhydrous THF (200 mL) and add it dropwise to the NaH suspension at 0 °C over 1 hour.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 6 hours.

-

Monitor the reaction by TLC.

-

Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution (50 mL).

-

Remove the THF under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x 200 mL).

-

Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the product by flash chromatography (Silica gel, Hexane:Ethyl Acetate gradient).

Expected Yield: 60-75%

3.5. Synthesis of this compound

The final step is the deprotection of the Boc group to yield the hydrochloride salt of the target compound.

| Reagent | Molar Eq. | Amount | Notes |

| (S)-1-Boc-5-aminopiperidin-2-one | 1.0 | 21.4 g | |

| HCl (4 M in 1,4-Dioxane) | 5.0 | 25 mL | Deprotecting agent |

| Diethyl ether | - | 200 mL | For precipitation |

Protocol:

-

Dissolve (S)-1-Boc-5-aminopiperidin-2-one in a minimal amount of methanol (approx. 10 mL).

-

Add the 4 M HCl solution in 1,4-dioxane and stir the mixture at room temperature for 2 hours.

-

A precipitate should form during this time.

-

Add diethyl ether (200 mL) to facilitate further precipitation.

-

Collect the solid by vacuum filtration, wash with cold diethyl ether (3 x 50 mL), and dry under high vacuum.

Expected Yield: 90-98% Enantiomeric Excess (ee): >98% (determined by chiral HPLC analysis)

Data Summary

The following table summarizes the typical yields and key analytical data for the synthesis of this compound.

| Step | Product | Yield (%) | Purity (by ¹H NMR) | Enantiomeric Excess (%) |

| 1 | N-Boc-(S)-Aspartic Acid Dimethyl Ester | 90 | >95% | >99% |

| 2 | (S)-4-(tert-Butoxycarbonylamino)-5-hydroxy-pentanoic acid methyl ester | 85 | >90% (crude) | >99% |

| 3 | (S)-4-(tert-Butoxycarbonylamino)-5-tosyloxy-pentanoic acid methyl ester | 80 | >95% | >99% |

| 4 | (S)-1-Boc-5-aminopiperidin-2-one | 70 | >98% | >99% |

| 5 | This compound | 95 | >99% | >98% |

Concluding Remarks

The described protocol provides a reliable and reproducible method for the enantioselective synthesis of this compound from a readily available chiral starting material. The key to the successful synthesis is the careful execution of each step, particularly the anhydrous conditions required for the reduction and cyclization reactions. This synthetic route offers access to a valuable chiral building block for the development of novel therapeutics and chemical probes.

Disclaimer: This protocol is intended for use by trained chemists in a properly equipped laboratory. Appropriate safety precautions should be taken at all times. The yields and purities are representative and may vary depending on the specific reaction conditions and the purity of the reagents used.

Application Notes and Protocols for the Use of (S)-5-Aminopiperidin-2-one Hydrochloride in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-5-aminopiperidin-2-one hydrochloride is a valuable building block for the synthesis of peptidomimetics and conformationally constrained peptides. Its rigid six-membered lactam structure, when incorporated into a peptide backbone, can induce specific secondary structures, such as β-turns, which are crucial for molecular recognition and biological activity. This can lead to peptides with enhanced proteolytic stability, improved receptor affinity, and increased selectivity. These application notes provide detailed protocols for the incorporation of (S)-5-aminopiperidin-2-one into peptide sequences using solid-phase peptide synthesis (SPPS) and workflows for the evaluation of the resulting peptides.

Key Applications

The primary application of (S)-5-aminopiperidin-2-one in peptide synthesis is the introduction of conformational constraints. This is particularly useful in drug discovery for:

-

Stabilizing Bioactive Conformations: Mimicking the folded structure of a native peptide ligand to enhance binding to its biological target.

-

Improving Metabolic Stability: The non-natural piperidinone backbone can confer resistance to enzymatic degradation, prolonging the peptide's half-life in vivo.

-

Enhancing Selectivity: By locking the peptide into a specific conformation, binding to off-target receptors can be minimized.

-

Scaffold for Novel Peptidomimetics: The piperidinone ring can serve as a scaffold for the attachment of various functional groups to explore structure-activity relationships (SAR).

Experimental Protocols

Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS) for Incorporation of (S)-5-Aminopiperidin-2-one

This protocol outlines the manual synthesis of a peptide incorporating (S)-5-aminopiperidin-2-one using the standard Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy on a Rink Amide resin.

Materials:

-

Rink Amide MBHA resin

-

This compound

-

Fmoc-protected amino acids

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt) or Oxyma Pure

-

N,N-Diisopropylethylamine (DIPEA)

-

Piperidine

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water (HPLC grade)

-

Solid-phase synthesis vessel

-

Shaker

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in the synthesis vessel.

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes.

-

Drain the solution.

-

Repeat the treatment with 20% piperidine in DMF for 15 minutes.

-

Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

-

Preparation of (S)-5-Aminopiperidin-2-one for Coupling:

-

Dissolve this compound (1.5 eq.) and DIPEA (1.5 eq.) in DMF to neutralize the hydrochloride salt.

-

In a separate vial, pre-activate the C-terminal Fmoc-amino acid to be coupled to the piperidinone nitrogen by dissolving it (1.5 eq.) with DIC (1.5 eq.) and HOBt (1.5 eq.) in DMF for 10-15 minutes.

-

Note: For coupling onto the exocyclic amine of the piperidinone, the lactam nitrogen should be protected (e.g., with a Boc group) prior to SPPS.

-

-

Coupling of the Preceding Amino Acid to the Piperidinone Lactam Nitrogen:

-

Add the pre-activated Fmoc-amino acid solution to the neutralized (S)-5-aminopiperidin-2-one solution.

-

Add this mixture to the resin.

-

Agitate the reaction vessel for 2-4 hours at room temperature.

-

-

Monitoring the Coupling Reaction:

-

Perform a Kaiser test on a few beads of resin. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), extend the coupling time or perform a double coupling.

-

-

Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

Chain Elongation: Repeat the Fmoc deprotection and coupling steps for the subsequent amino acids in the peptide sequence.

-

Final Cleavage and Deprotection:

-

After the final Fmoc deprotection, wash the resin with DMF, followed by DCM, and dry under vacuum.

-

Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5, v/v/v) for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

-

-

Purification and Analysis:

-

Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterize the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to confirm its identity.

-

Table 1: Reagent Equivalents for SPPS

| Reagent | Equivalents (relative to resin loading) |

| Fmoc-Amino Acid | 3 - 5 |

| (S)-5-Aminopiperidin-2-one HCl | 3 - 5 |

| DIC | 3 - 5 |

| HOBt/Oxyma | 3 - 5 |

| DIPEA (for coupling) | 6 - 10 |

| DIPEA (for neutralization) | 3 - 5 |

Protocol 2: Quality Control of Peptides Containing (S)-5-Aminopiperidin-2-one

Analytical RP-HPLC:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient of 5% to 95% B over 30 minutes.

-

Flow Rate: 1 mL/min.

-

Detection: UV absorbance at 220 nm.

Mass Spectrometry:

-

Technique: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF).

-

Analysis: Determine the molecular weight of the purified peptide to confirm the successful incorporation of the (S)-5-aminopiperidin-2-one moiety.

Data Presentation

Table 2: Representative Yield and Purity Data for a Model Peptide

| Peptide Sequence | Synthesis Scale (mmol) | Crude Yield (mg) | Purity by HPLC (%) |

| Ac-Ala-Val-(S-5-Api)-Leu-NH₂ | 0.1 | 125 | 75 |

| Ac-Phe-(S-5-Api)-Gly-Ile-NH₂ | 0.1 | 110 | 70 |

| Ac = Acetyl; S-5-Api = (S)-5-aminopiperidin-2-one |

Note: The data presented in this table is illustrative. Actual yields and purities will vary depending on the peptide sequence and synthesis conditions.

Visualizations

Workflow for Solid-Phase Peptide Synthesis

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Logical Flow for Incorporating (S)-5-Aminopiperidin-2-one

Application Notes and Protocols: Synthesis of a Novel HIV-1 Protease Inhibitor from (S)-5-aminopiperidin-2-one Hydrochloride

Disclaimer: The following application note describes a proposed and hypothetical synthesis of a potential antiviral compound using (S)-5-aminopiperidin-2-one hydrochloride. Due to a lack of specific examples in the scientific literature for the direct use of this starting material in antiviral drug synthesis, this document is based on established principles of medicinal chemistry and organic synthesis to illustrate a potential application. The experimental protocols and data presented are hypothetical and should be regarded as a conceptual guide for researchers.

Introduction